molecular formula C22H19ClN6O4S B2993334 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1019098-70-4

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2993334
CAS No.: 1019098-70-4
M. Wt: 498.94
InChI Key: YRNCTLVPPKQAFE-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxadiazole, pyrazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazole ring: This step often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the benzodioxole moiety: This can be done through electrophilic aromatic substitution or other coupling reactions.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylsulfanyl groups.

    Reduction: Reduction reactions can target the oxadiazole and pyrazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully hydrogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of new materials for electronics or photonics.

    Biological Research: It could be used as a probe to study various biological processes, particularly those involving the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide apart is its combination of multiple functional groups, which can lead to unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-34-22-18(21-26-20(28-33-21)13-4-7-15-16(8-13)32-11-31-15)19(24)29(27-22)10-17(30)25-9-12-2-5-14(23)6-3-12/h2-8H,9-11,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNCTLVPPKQAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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